
Entinostat
Vue d'ensemble
Description
Entinostat est un dérivé benzamide synthétique qui agit comme un inhibiteur sélectif des histone désacétylases de classe I. Il s'est montré prometteur dans le traitement de divers cancers, notamment le cancer du sein, le cancer du poumon et le lymphome. En inhibant les histone désacétylases, l'this compound peut moduler l'expression génique et induire l'arrêt du cycle cellulaire, la différenciation et l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
Entinostat has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the effects of histone deacetylase inhibition on gene expression and chromatin structure.
Biology: Investigated for its role in modulating immune responses and enhancing the efficacy of immunotherapies.
Medicine: Under clinical investigation for the treatment of various cancers, including breast cancer, lung cancer, and lymphoma.
Industry: Utilized in the development of new therapeutic agents targeting histone deacetylases.
Mécanisme D'action
Mode of Action
Entinostat inhibits HDAC1 and HDAC3, leading to an increase in the acetylation of histones . This modification results in a more relaxed chromatin structure, promoting the transcription of certain genes . In the context of cancer, this can lead to the reactivation of tumor suppressor genes or the downregulation of oncogenes .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to decrease immune suppression, promoting antitumor responses in various tumor models with immunosuppressive tumor microenvironments (TMEs) . Specifically, it induces a shift from a protumor to an antitumor TME signature, characterized predominantly by changes in myeloid cells . It alters suppressive signaling in myeloid-derived suppressor cells (MDSCs), involving the NFκB and STAT3 pathways . Moreover, tumor-associated macrophages are epigenetically reprogrammed from a protumor M2-like phenotype toward an antitumor M1-like phenotype .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in clinical trials. It has been observed that the peak this compound serum concentration and area under the curve increase dose proportionally . There is no significant interaction between this compound and exemestane, a drug often used in combination with this compound for the treatment of hormone receptor-positive advanced breast cancer .
Result of Action
This compound’s action results in molecular and cellular effects that contribute to its antitumor activity. It has been shown to enhance the efficacy of chemotherapy in small cell lung cancer through S-phase arrest and decreased base excision repair . Additionally, it induces antitumor immune responses through immune editing of tumor neoantigens . It also neutralizes myeloid-derived suppressor cells and enhances the functions of natural killer cells .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, in a HER2+ breast tumor microenvironment, this compound decreases immune suppression to promote antitumor responses . The precise and comprehensive alterations to the TME induced by this compound are still being investigated . It is clear that the tme plays a crucial role in the efficacy and stability of this compound’s action .
Analyse Biochimique
Biochemical Properties
Entinostat plays a significant role in biochemical reactions by inhibiting class I HDAC1 and HDAC3 with IC 50 of 0.51 μM and 1.7 μM, respectively . This interaction with enzymes HDAC1 and HDAC3 is crucial in regulating gene expression and protein function, thereby influencing various cellular processes .
Cellular Effects
This compound has been found to have a profound impact on various types of cells and cellular processes. For instance, it has been reported to significantly reduce cell viability in human neuroendocrine small cell lung cancer (SCLC) cells . Moreover, it has been shown to induce a shift from a protumor to an antitumor tumor microenvironment (TME) signature, predominantly characterized by changes in myeloid cells .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound inhibits class I HDAC1 and HDAC3 . This inhibition leads to an increase in the acetylation of histones, thereby altering gene expression and influencing various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce changes over time. For instance, it has been reported to cause a concentration-dependent decrease in the HDAC1 associated with chromatin and a lasting concomitant increase in cytoplasmic HDAC1 .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, low dose (5 mg/kg) this compound reduced Foxp3 levels in Tregs and this was associated with enhanced tumor growth inhibition in combination with either IL-2 or a SurVaxM vaccine .
Metabolic Pathways
It is known that this compound inhibits class I HDAC1 and HDAC3 , which play crucial roles in various metabolic pathways.
Transport and Distribution
It is known that this compound can penetrate the cell membrane to exert its effects .
Subcellular Localization
It is known that this compound can penetrate the cell membrane to exert its effects
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Entinostat est synthétisé par un processus en plusieurs étapes qui implique la formation d'une structure centrale de benzamide. La synthèse commence généralement par la préparation d'un chlorure de benzoyle approprié, qui est ensuite mis à réagir avec une amine pour former le benzamide.
Méthodes de production industrielle
La production industrielle de l'this compound implique l'optimisation de la voie de synthèse afin d'assurer un rendement élevé et une pureté élevée. Cela comprend l'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie. Les conditions de réaction sont soigneusement contrôlées pour minimiser la formation d'impuretés et de sous-produits .
Analyse Des Réactions Chimiques
Types de réactions
Entinostat subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau benzamide.
Substitution : Les réactions de substitution peuvent introduire différents substituants sur le cycle aromatique, ce qui peut modifier l'activité du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et un pH contrôlés pour garantir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir des réactions de l'this compound comprennent divers métabolites oxydés et réduits, ainsi que des dérivés substitués qui peuvent avoir des activités biologiques différentes .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé d'outil pour étudier les effets de l'inhibition de l'histone désacétylase sur l'expression génique et la structure de la chromatine.
Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et l'amélioration de l'efficacité des immunothérapies.
Médecine : En cours d'investigation clinique pour le traitement de divers cancers, notamment le cancer du sein, le cancer du poumon et le lymphome.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les histone désacétylases.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement les histone désacétylases de classe I, en particulier l'histone désacétylase 1, l'histone désacétylase 2 et l'histone désacétylase 3. Cette inhibition entraîne l'accumulation d'histones acétylées, ce qui entraîne des changements dans la structure de la chromatine et l'expression génique. La modification de l'expression génique peut induire l'arrêt du cycle cellulaire, la différenciation et l'apoptose dans les cellules cancéreuses. De plus, il a été démontré que l'this compound module les réponses immunitaires en améliorant l'activité des cellules immunitaires et en réduisant l'environnement immunosuppresseur au sein des tumeurs .
Comparaison Avec Des Composés Similaires
Composés similaires
Vorinostat : Un autre inhibiteur de l'histone désacétylase utilisé dans le traitement du lymphome cutané à cellules T.
Belinostat : Un inhibiteur de l'histone désacétylase approuvé pour le traitement du lymphome périphérique à cellules T.
Panobinostat : Utilisé en association avec d'autres agents pour le traitement du myélome multiple.
Romidepsin : Approuvé pour le traitement du lymphome cutané à cellules T et du lymphome périphérique à cellules T.
Unicité de l'entinostat
This compound est unique parmi les inhibiteurs de l'histone désacétylase en raison de son inhibition sélective des histone désacétylases de classe I. Cette sélectivité peut entraîner un profil de sécurité plus favorable et des effets secondaires réduits par rapport aux inhibiteurs non sélectifs. De plus, l'this compound s'est montré prometteur dans les traitements combinés, en particulier avec les inhibiteurs du point de contrôle immunitaire, améliorant leur efficacité dans le traitement de divers cancers .
Activité Biologique
Entinostat, a selective histone deacetylase (HDAC) inhibitor, has garnered significant attention for its potential therapeutic applications in various cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
This compound functions primarily by inhibiting HDACs, which play a crucial role in the regulation of gene expression through chromatin remodeling. By inhibiting these enzymes, this compound promotes the acetylation of histones, leading to a more open chromatin structure and increased transcription of tumor suppressor genes. This mechanism is pivotal in reversing epigenetic silencing in cancer cells.
Key Mechanisms:
- Inhibition of Tumor Growth: this compound has been shown to induce apoptosis and cell cycle arrest in various cancer types, including B-cell lymphoma and neuroendocrine tumors (NETs) .
- Modulation of Tumor Microenvironment: It alters the immunosuppressive tumor microenvironment by neutralizing myeloid-derived suppressor cells (MDSCs), enhancing the efficacy of immune checkpoint inhibitors like PD-1 .
Case Studies and Trials
- B-cell Lymphoma:
- Neuroendocrine Tumors:
- Combination Therapies:
Safety Profile
This compound has been generally well-tolerated across various studies. Common adverse effects include:
- Neutropenia
- Fatigue
- Hypophosphatemia
In clinical settings, these side effects were manageable and did not lead to significant dose-limiting toxicities .
Data Summary
The following table summarizes key findings from recent studies on this compound:
Study Focus | Patient Population | Treatment Regimen | Efficacy Outcomes | Adverse Effects |
---|---|---|---|---|
B-cell Lymphoma | 36 patients | This compound + Rituximab | Enhanced apoptosis; synergistic effect | Neutropenia, fatigue |
Relapsed/Refractory NETs | 5 patients | This compound 5 mg weekly | SD; reduced tumor growth rates | Grade 2/3 neutropenia |
Metastatic NSCLC | Multiple patients | This compound + Pembrolizumab | Increased ORR; improved PFS | Fatigue, hypophosphatemia |
Propriétés
IUPAC Name |
pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVTYAOGFAGBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041068 | |
Record name | MS-275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209783-80-2 | |
Record name | Entinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209783-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Entinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209783802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Entinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Entinostat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MS-275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Entinostat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENTINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZNY4FKK9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.